molecular formula C10H5ClN2 B135039 4-Chloroquinoline-8-carbonitrile CAS No. 132664-45-0

4-Chloroquinoline-8-carbonitrile

Cat. No.: B135039
CAS No.: 132664-45-0
M. Wt: 188.61 g/mol
InChI Key: OXKQMBHOOISBLS-UHFFFAOYSA-N
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Description

4-Chloroquinoline-8-carbonitrile (4CQ8CN) is a novel heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a derivative of quinoline and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 4CQ8CN has been studied for its potential to act as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Optoelectronic and Charge Transport Properties

4-Chloroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, exhibit notable optoelectronic and charge transport properties. They have been studied for their structural, electronic, optical, and charge transport attributes using density functional theory (DFT) and time-dependent DFT. These compounds show potential as efficient multifunctional materials due to their favorable hole transport tendency and absorption wavelengths (A. Irfan et al., 2020)(Irfan, 2020).

Synthetic Methods and Chemical Reactions

Chloroquinoline-carbonitrile derivatives, including those with chloro substituents at the 4 position, have been extensively reviewed for their synthetic methods and chemical reactions. These compounds are utilized in producing biologically active compounds, showcasing their broad applicability in chemical synthesis (R. Mekheimer et al., 2019)(Mekheimer, 2019).

Novel Heterocyclic Ring Systems

The derivatives of 4-chloroquinoline-carbonitriles have been instrumental in synthesizing new heterocyclic ring systems. For instance, 4-alkylamino-2-chloroquinoline-3-carbonitriles have been used to produce new compounds such as 2,4-diazidoquinoline-3-carbonitrile, introducing novel tetracyclic ring systems in chemical research (R. Mekheimer, 1999)(Mekheimer, 1999).

Fluorescent Compounds and NLO Materials

The synthesis of fluorescent compounds like 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile has demonstrated the potential of 4-chloroquinoline derivatives in developing new materials with significant nonlinear optical properties and high photophysical activity (Harjinder Singh et al., 2017)(Singh, 2017).

Synthesis of Functionalized Quinolines

4-Chloroquinoline derivatives are key in synthesizing functionalized quinolines, such as 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles, which hold biological interest. These syntheses are often facilitated by palladium-catalyzed intramolecular C–N bond formation, showcasing their versatility in organic synthesis (Chao Wang et al., 2015)(Wang, 2015).

Antitumor Activity and Molecular Targeting

Some 4-chloroquinoline derivatives have been explored for their antitumor activity. For example, a specific derivative demonstrated potential ligand activity for β-Catenin protein, suggesting its role in combating diseases like colorectal cancer (B. Mansour et al., 2021)(Mansour, 2021).

Inhibition of Kinase Activity

Derivatives of 4-chloroquinoline-carbonitriles, such as 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles, have been developed as irreversible inhibitors of human epidermal growth factor receptor-2 kinase. These compounds showcase potential in cancer treatment, highlighting the therapeutic applications of 4-chloroquinoline derivatives (H. Tsou et al., 2005)(Tsou, 2005).

Safety and Hazards

The safety information for 4-Chloroquinoline-8-carbonitrile indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Mechanism of Action

Target of Action

4-Chloroquinoline-8-carbonitrile (CQC) is a heterocyclic compound that belongs to the quinoline family. It is structurally related to the 4-aminoquinolines, a class of compounds that includes chloroquine (CQ) and amodiaquine (AQ), which have been used for the control and eradication of malaria . The primary targets of these compounds are the heme polymerase in malarial trophozoites .

Mode of Action

The mode of action of CQC is suggested to be similar to that of chloroquine. Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite . The presence of a short linker chain in CQC is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against chloroquine-resistant parasites .

Biochemical Pathways

The biochemical pathways affected by CQC are likely to be similar to those affected by chloroquine, given their structural similarities. Chloroquine’s action on heme polymerase disrupts the parasite’s ability to detoxify heme, which is a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, causing its death .

Result of Action

The result of CQC’s action is the death of the malarial parasite due to the accumulation of toxic heme . This is a result of the inhibition of heme polymerase, which prevents the conversion of heme to non-toxic hemazoin .

Properties

IUPAC Name

4-chloroquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQMBHOOISBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564079
Record name 4-Chloroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132664-45-0
Record name 4-Chloroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Oxo-1,4-dihydroquinoline-8-carbonitrile (0.40 g, 0.24 mmol, WO2004/113303) and phosphorous oxychloride (10 mL) were heated to 100° C. for 1.5 h. Solvent removed in vacuo. EtOAc (50 mL) was added and organic phase washed with sat. aqueous Na2CO3 solution, brine (20 mL) and dried (MgSO4). Solvent removed in vacuo to give the title compound: RT=3.09 min; m/z (ES+)=189.0 [M+H]+.
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0.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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